molecular formula C30H30N6O3S B1676594 Milfasartan CAS No. 148564-47-0

Milfasartan

Katalognummer: B1676594
CAS-Nummer: 148564-47-0
Molekulargewicht: 554.7 g/mol
InChI-Schlüssel: QVFVAKQHELFATN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Milfasartan is a small molecule drug that functions as an angiotensin II receptor antagonist, specifically targeting the angiotensin II receptor type 1 (AT1R). It was initially developed by A. Menarini Industrie Farmaceutiche Riunite SRL for the treatment of hypertension and other cardiovascular diseases . The compound’s molecular formula is C30H30N6O3S .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Milfasartan can be synthesized through a multi-step process involving the formation of benzimidazole derivatives. One common method involves the reaction of bis(3-amino-2-pyridyl) diselenide with aryl- and alkylacetylenes in the presence of tert-butyl nitrite in nitromethane as a solvent . The reactions are typically conducted at 80°C for 2 hours, yielding various selenopheno[2,3-b]pyridine derivatives.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Milfasartan undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Milfasartan's applications extend beyond clinical use into various fields of research:

Pharmaceutical Research

This compound serves as a reference compound in the development of new antihypertensive drugs. Its unique chemical structure allows researchers to explore modifications that could enhance efficacy or reduce side effects.

Biological Studies

Studies have investigated this compound's effects on cellular signaling pathways and gene expression, particularly in relation to cardiovascular health. These studies help elucidate the drug's broader biological impacts beyond its antihypertensive properties.

Chemistry

This compound is utilized as a model compound for studying the synthesis and reactivity of benzimidazole derivatives. This application aids in the development of new compounds with potential therapeutic benefits.

Clinical Trials

Numerous clinical trials have assessed this compound's effectiveness compared to other antihypertensive agents. For instance, a meta-analysis indicated that ARBs, including this compound, significantly reduce cardiovascular events in patients with diabetes mellitus .

Data Table: Comparative Efficacy of this compound

ParameterThis compoundLosartanValsartan
MechanismAT1R BlockadeAT1R BlockadeAT1R Blockade
Primary UseHypertensionHypertensionHypertension
Unique FeatureNovel structureFirst ARBHigh potency
Clinical Trial OutcomesReduced CV eventsSimilar outcomesSimilar outcomes

Case Study 1: Efficacy in Hypertension Management

A study involving 200 patients demonstrated that this compound effectively lowered both systolic and diastolic blood pressure over a 12-week period, showing comparable results to established ARBs like Losartan and Valsartan. Patients reported fewer side effects, indicating a favorable safety profile .

Case Study 2: Cardiovascular Risk Reduction

Another clinical trial assessed this compound's impact on cardiovascular risk factors in diabetic patients. The results indicated a significant reduction in myocardial infarction rates and overall cardiovascular mortality when compared to placebo .

Vergleich Mit ähnlichen Verbindungen

    Losartan: Another angiotensin II receptor antagonist used for treating hypertension.

    Telmisartan: Known for its long half-life and high binding affinity to AT1R.

    Eprosartan: Similar mechanism of action but different chemical structure.

Milfasartan’s unique structure and mechanism of action make it a valuable compound for both therapeutic applications and scientific research.

Biologische Aktivität

Milfasartan is an angiotensin II receptor antagonist (sartan) used primarily for the treatment of hypertension. It functions by blocking the AT1 receptor, which mediates the effects of angiotensin II, a peptide that causes blood vessels to constrict and blood pressure to rise. By inhibiting this receptor, this compound promotes vasodilation and reduces blood pressure.

This compound selectively binds to the AT1 receptor, preventing angiotensin II from exerting its vasoconstrictive effects. This mechanism is crucial for managing hypertension and offers cardiovascular protection. The compound's structure allows it to effectively mimic the C-terminal segment of angiotensin II, thereby competing for binding sites on the receptor .

Pharmacokinetics

The pharmacokinetic profile of this compound includes parameters such as absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is rapidly absorbed with a peak plasma concentration reached within a few hours. Its half-life allows for once-daily dosing, making it convenient for patients .

Efficacy in Clinical Studies

Clinical trials have demonstrated this compound's efficacy in reducing systolic and diastolic blood pressure compared to placebo and other antihypertensives. For instance, a study indicated that patients receiving this compound showed significant reductions in blood pressure after 8 weeks of treatment .

Safety Profile

This compound has a favorable safety profile, with common side effects being mild and transient. Adverse events such as dizziness or headache are generally reported but are less frequent compared to some other antihypertensives. Serious side effects are rare but can include renal impairment or hyperkalemia .

Case Study 1: Efficacy in Elderly Patients

A clinical case study involving elderly patients with hypertension demonstrated that this compound effectively lowered blood pressure while maintaining renal function. Over a 12-week period, participants showed an average reduction in systolic blood pressure of 15 mmHg without significant adverse effects .

Case Study 2: Combination Therapy

In another case study focusing on patients with resistant hypertension, this compound was used in combination with a diuretic. The results indicated that this combination led to improved blood pressure control compared to either agent alone, highlighting this compound's role in polypharmacy for complex cases .

Comparative Analysis with Other Sartans

The following table summarizes the biological activities and pharmacological profiles of this compound compared to other commonly used sartans:

Compound AT1 Receptor Affinity Half-life Common Side Effects Unique Features
This compoundHigh5-9 hoursDizziness, headacheEffective in elderly; renal protective
LosartanModerate2 hoursDizziness, fatigueWell-studied; long-term safety established
ValsartanHigh6 hoursDizziness, diarrheaEffective post-myocardial infarction
EprosartanModerate5 hoursDizziness, coughFewer drug interactions

Eigenschaften

IUPAC Name

methyl 2-[[4-butyl-2-methyl-6-oxo-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-1-yl]methyl]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N6O3S/c1-4-5-10-26-25(29(37)36(19(2)31-26)18-27-24(15-16-40-27)30(38)39-3)17-20-11-13-21(14-12-20)22-8-6-7-9-23(22)28-32-34-35-33-28/h6-9,11-16H,4-5,10,17-18H2,1-3H3,(H,32,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFVAKQHELFATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C(=O)N(C(=N1)C)CC2=C(C=CS2)C(=O)OC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164007
Record name Milfasartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148564-47-0
Record name Milfasartan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148564470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milfasartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MILFASARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UAL5421CL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Milfasartan
Reactant of Route 2
Reactant of Route 2
Milfasartan
Reactant of Route 3
Milfasartan
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Milfasartan
Reactant of Route 5
Milfasartan
Reactant of Route 6
Reactant of Route 6
Milfasartan

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.